Carvotroline

Description

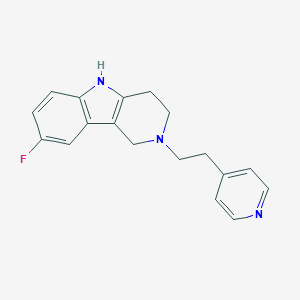

Structure

2D Structure

3D Structure

Properties

CAS No. |

107266-08-0 |

|---|---|

Molecular Formula |

C18H18FN3 |

Molecular Weight |

295.4 g/mol |

IUPAC Name |

8-fluoro-2-(2-pyridin-4-ylethyl)-1,3,4,5-tetrahydropyrido[4,3-b]indole |

InChI |

InChI=1S/C18H18FN3/c19-14-1-2-17-15(11-14)16-12-22(10-6-18(16)21-17)9-5-13-3-7-20-8-4-13/h1-4,7-8,11,21H,5-6,9-10,12H2 |

InChI Key |

PMXOASNGMJAYTN-UHFFFAOYSA-N |

SMILES |

C1CN(CC2=C1NC3=C2C=C(C=C3)F)CCC4=CC=NC=C4 |

Canonical SMILES |

C1CN(CC2=C1NC3=C2C=C(C=C3)F)CCC4=CC=NC=C4 |

Other CAS No. |

107266-08-0 |

Synonyms |

carvotroline carvotroline hydrochloride WY-47791 |

Origin of Product |

United States |

Overview of Research Trajectories for Indole Derivatives

Indole (B1671886), an aromatic heterocyclic organic compound, forms the core structure of many biologically active molecules. wikipedia.org The study of indole chemistry began in the 19th century with the investigation of the dye indigo. wikipedia.org By the 1930s, interest in indoles intensified with the discovery of their presence in important alkaloids like tryptophan and auxins. wikipedia.org

Research into indole derivatives has since become a cornerstone of medicinal chemistry, leading to the development of numerous drugs. nih.govbenthamscience.com These compounds are known for a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties. nih.govnih.gov The versatility of the indole scaffold allows for extensive chemical modifications, enabling the synthesis of a diverse array of compounds with varied therapeutic effects. benthamscience.commiragenews.com

Interactive Table: Examples of Indole Derivatives in Medicine

| Compound | Therapeutic Class | Primary Use |

| Indomethacin | Nonsteroidal Anti-inflammatory Drug (NSAID) | Reduction of fever, pain, and inflammation nih.gov |

| Vincristine | Anticancer Agent | Treatment of various cancers, including leukemia and lymphoma benthamscience.com |

| Reserpine | Antihypertensive | Management of high blood pressure benthamscience.com |

| Sumatriptan | Antimigraine Agent | Treatment of migraine headaches |

Overview of Research Trajectories for Carbazole Alkaloids

Strategies for this compound Synthesis

The core structure of this compound, a gamma-carboline, is commonly synthesized through established methods such as the Fischer Indole (B1671886) synthesis researchgate.netsioc-journal.cnresearchgate.net. This reaction often involves the condensation of substituted phenylhydrazines with piperidone derivatives researchgate.netsioc-journal.cnresearchgate.net. For instance, the preparation of tetrahydro-γ-carboline can be achieved by reacting 4-piperidone (B1582916) hydrochloride with phenylhydrazine (B124118) hydrochloride in ethanol (B145695) under acidic conditions researchgate.net.

A specific literature source, US Patent US04636563, is cited for the synthesis of 8-Fluoro-2,3,4,5-tetrahydro-2-[2-(4-pyridinyl)ethyl]-1H-pyrido[4,3-b]indole, which is this compound itself prepchem.com. While the detailed steps from this patent are not explicitly provided in the search results, the general approach for gamma-carboline synthesis often involves:

Condensation : Reaction of a substituted phenylhydrazine (e.g., 2-bromo-6-hydrazinylpyridine (B1342697) or 4-methoxyphenylhydrazine hydrochloride) with a piperidone derivative (e.g., 1-methylpiperidin-4-one or 4-piperidone) to form an imine intermediate sioc-journal.cnnih.gov.

Cyclization : The imine intermediate then undergoes cyclization, often under acidic conditions (e.g., with polyphosphoric acid (PPA) at elevated temperatures), to form the gamma-carboline core nih.gov.

N-Alkylation/Further Modification : After the formation of the core gamma-carboline, further modifications, such as N-alkylation, can be performed. For example, N-alkylation of gamma-carboline compounds has been achieved using a cesium carbonate base nih.gov. Other reactions like oxidation, acylation, or Suzuki coupling can also be employed to yield target derivatives sioc-journal.cn.

Optimization of Synthetic Routes for Research Applications

Optimization of synthetic routes for compounds like this compound aims to improve factors such as yield, purity, and scalability for research and potential industrial production. For gamma-carboline synthesis via Fischer indole reaction, observations suggest that the presence of a releasing group on the arylhydrazine and a benzyl (B1604629) substituent on the nitrogen of piperidone can lead to better results researchgate.net. The formation of carbolines with a withdrawing substituent is favored under soft acidic conditions researchgate.net.

General advancements in piperidine (B6355638) synthesis, a key component of this compound, include new two-step strategies leveraging enzymatic oxidation and radical cross-coupling, which can provide more efficient access to substituted piperidines nih.govresearchgate.net. These methods can bypass reactions requiring expensive metal catalysts or chiral ligands, making the routes more appealing for process chemistry nih.gov. Such developments contribute to streamlining the production of high-value enantiopure piperidines, simplifying the synthesis of medicinally important molecules researchgate.net.

Exploration of Chemical Modifications and Analog Design

The exploration of chemical modifications and analog design for this compound and similar gamma-carbolines is driven by the desire to identify compounds with improved biological activities or specific pharmacological profiles. This often involves structure-activity relationship (SAR) studies sioc-journal.cnresearchgate.netnih.govdokumen.pub.

Strategies employed in analog design include:

Molecular Hybridization : This approach involves combining different pharmacophores or structural motifs to create novel compounds with potentially enhanced or multi-targeted activity researchgate.net.

Function-Oriented Synthesis (FOS) : FOS focuses on designing less structurally complex targets that retain comparable or superior activity, making them more practical to synthesize and modify for SAR studies nih.gov.

Substituent Variation : Modifying substituents on the gamma-carboline scaffold can lead to a range of derivatives with varying activities. For example, the synthesis of numerous 8-methoxyl-γ-carboline derivatives involved oxidation, acylation, or alkylation of a key intermediate sioc-journal.cn. Similarly, Suzuki coupling reactions have been used to synthesize various gamma-carboline derivatives by treating a core compound with different alkyl or aryl-boronic acids nih.gov.

An example of such exploration is the design and synthesis of novel gamma-carboline derivatives as potential anticancer agents, where a series of compounds were created and evaluated against various human cancer cell lines nih.gov. Another study focused on carboline-triazole hybrids as antimalarial agents, demonstrating how structural modifications can lead to potent compounds researchgate.net.

Role of Piperidine-Based Moieties in this compound and Analog Synthesis

The piperidine ring is a fundamental and highly prevalent heterocyclic system in organic chemistry and drug discovery, recognized for its presence in numerous synthetic compounds and natural alkaloids usm.edu. This compound itself is classified as a piperidine-based fused biheterocycle.

In the synthesis of this compound and its analogs, piperidone (a derivative of piperidine) serves as a crucial starting material for constructing the gamma-carboline core via reactions like the Fischer Indole synthesis researchgate.netsioc-journal.cnresearchgate.netnih.gov. The incorporation of piperidine rings into molecular frameworks is advantageous because their structural flexibility and capacity to engage in various noncovalent interactions with biological targets can lead to improved pharmacokinetic and pharmacodynamic properties. The prevalence of the piperidine scaffold in over seventy different types of commercial drugs underscores its importance as a pharmacophore and building block in medicinal chemistry.

Molecular Targets and Mechanism of Action in Preclinical Investigations

Dopamine (B1211576) Receptor Modulation

Carvotroline exhibits a notable affinity for dopamine receptors, a class of G protein-coupled receptors critical for regulating motor control, motivation, reward, and various cognitive functions. Dysregulation of dopaminergic signaling is implicated in several neurological and psychiatric disorders.

Preclinical studies have indicated that this compound possesses affinity for the dopamine D2 receptor. Specifically, its affinity for the D2 receptor has been reported to be ten times greater than that of serotonin (B10506). ncats.io This antagonistic action at D2 receptors is a common characteristic of many antipsychotic agents, which function by inhibiting dopaminergic neurotransmission. iiab.meresearchgate.net While specific quantitative binding data (e.g., Ki or IC50 values) for this compound at the D2 receptor in preclinical models were not explicitly detailed in the available literature, its classification as a D2 receptor antagonist suggests its role in modulating dopamine pathways. patsnap.com

Table 1: this compound's Affinity for Key Receptors (Preclinical Observations)

| Receptor Type | Affinity/Action | Source |

| Dopamine D2 Receptor | Affinity reported as ten times greater than serotonin; acts as an antagonist. ncats.iopatsnap.com | ncats.iopatsnap.com |

| Serotonin 5-HT2 Receptor | Affinity reported as ten times greater than serotonin; acts as an antagonist. ncats.iopatsnap.com | ncats.iopatsnap.com |

| Sigma-1 Type Opioid Receptor | Specific binding data for this compound not found. | N/A |

| Sigma-2 Receptor | Specific binding data for this compound not found. | N/A |

Serotonin Receptor Interactions

Beyond dopamine receptors, this compound also engages with serotonin receptors, another crucial family of G protein-coupled receptors involved in mood, cognition, and behavior.

This compound has demonstrated affinity for the cortical 5-HT2 receptor, with its affinity being ten times greater than that of serotonin. ncats.io It is categorized as a 5-HT2A receptor antagonist. patsnap.comwikipedia.org Antagonism of the 5-HT2A receptor is a significant mechanism of action for various atypical antipsychotics and compounds with antidepressant properties in preclinical settings. researchgate.netwikipedia.orgmdpi.com The interaction with 5-HT2A receptors can influence a wide range of physiological processes in the central nervous system, including neuronal excitation and cognitive functions. wikipedia.orgnih.gov However, precise quantitative binding data (e.g., Ki or IC50 values) for this compound at the 5-HT2A receptor were not explicitly available in the reviewed preclinical literature.

Preclinical Pharmacological Research Methodologies

In Vivo Research Utilizing Animal Models

Selection and Validation of Rodent Models in Carvotroline Research

Rodent models, predominantly rats and monkeys, have been instrumental in the preclinical evaluation of this compound nih.gov. The selection and validation of these animal models are critical to ensure their relevance to human conditions. Model validation typically involves assessing three key criteria: face validity, construct validity, and predictive validity wikidoc.orgnih.gov. Face validity refers to how closely the model's phenotype resembles key clinical features of the human condition. Construct validity evaluates whether the mechanisms underlying the observed phenotype in the model are analogous to the disease pathomechanism. Predictive validity assesses how well the model predicts the therapeutic effectiveness of treatments in human patients wikidoc.orgnih.gov.

For this compound, models were chosen to investigate its potential antipsychotic activity, building upon the understanding that compounds with antipsychotic properties can induce specific behavioral changes in rodents nih.govwikipedia.orgwikipedia.org.

Assessment of Preclinical Pharmacological Effects in Animal Systems

This compound has demonstrated a preclinical profile suggestive of antipsychotic activity wikipedia.orgguidetopharmacology.org. Its pharmacological effects in animal systems have been characterized through various assays:

Receptor Binding Affinity: this compound exhibits a high affinity for the dopamine (B1211576) D2 receptor and the cortical 5-HT2 receptor wikipedia.orgfishersci.at. Notably, its binding affinity to these receptors is reported to be ten times greater than that of serotonin (B10506) itself, highlighting a selective interaction with these neurotransmitter systems that is crucial for its potential therapeutic mechanism in psychiatric disorders wikipedia.orgfishersci.at.

Table 1: this compound Receptor Binding Affinity

| Receptor | Affinity (Relative to Serotonin) |

| Dopamine D2 | High |

| 5-HT2 | High (10x greater than serotonin) |

Behavioral Effects in Rats and Monkeys:

Apomorphine-induced Behaviors: In studies conducted in rats, this compound, alongside gevotroline, demonstrated the capacity to block apomorphine-induced climbing more potently than apomorphine-induced stereotypy nih.gov. Apomorphine, a non-selective dopamine agonist, is frequently employed in animal models to induce behaviors that mimic aspects of psychosis in humans wikipedia.orgwikipedia.org.

Conditioned Avoidance Response (CAR): this compound effectively inhibited conditioned avoidance responding in both rats and monkeys nih.gov. The CAR paradigm is a widely utilized model for predicting antipsychotic efficacy, as drugs with antipsychotic properties typically impair CAR without inducing significant motor deficits, such as catalepsy nih.govwikipedia.orgwikimedia.org. A key finding for this compound was its ability to inhibit CAR without inducing catalepsy, suggesting a potentially favorable side-effect profile concerning motor liabilities nih.gov.

Neuroendocrine Effects: Administration of this compound to rats led to a decrease in plasma corticosterone (B1669441) levels wikipedia.orguni.luciteab.com. Furthermore, it exhibited a moderating effect on the increase in plasma corticosterone levels induced by rotational stress wikipedia.orguni.luciteab.com. These observations indicate that this compound influences the hypothalamic-pituitary-adrenocortical (HPA) axis activity, a system critically involved in stress response and various psychiatric conditions uni.luciteab.com.

Investigation of Central Nervous System Penetration in Animal Models

Given its reported antipsychotic activity and specific receptor binding within the brain, this compound is understood to penetrate the central nervous system (CNS) nih.govwikipedia.orgfishersci.at. The investigation of CNS penetration in preclinical research typically involves assessing both the rate and extent of a drug's transfer across the blood-brain barrier (BBB) wikipedia.orgnih.govontosight.ai. Methodologies for this assessment can include measuring drug concentrations in various biological compartments such as brain tissue homogenates, cerebrospinal fluid (CSF), and plasma at different time points following administration nih.govontosight.ai. The unbound drug concentration in the brain extracellular fluid, in relation to the free plasma concentration, is considered a crucial indicator of pharmacologically relevant CNS exposure nih.govontosight.ai. Additionally, in vitro models, such as those employing isolated primary brain endothelial cells or immortalized cell lines, are utilized to evaluate BBB permeability wikidata.orgontosight.ai. While this compound's CNS activity is established through its observed pharmacological effects, specific quantitative data on its brain-to-plasma ratios or detailed penetration study methodologies were not extensively documented in the publicly available scientific literature.

Research in Specific Animal Models for Preclinical Conditions (e.g., Antipsychotic Activity, Alcohol Dependence)

Antipsychotic Activity: As detailed in section 4.2.2, this compound's potential antipsychotic activity was rigorously investigated using well-established animal models. These included the apomorphine-induced climbing and stereotypy tests in rats, as well as the conditioned avoidance response (CAR) paradigm, which was conducted in both rats and monkeys nih.gov. The consistent ability of this compound to inhibit these behaviors without inducing catalepsy is a significant finding, as it is predictive of antipsychotic efficacy with a potentially reduced risk of motor side effects, a common concern with some antipsychotic medications nih.govwikipedia.orgwikimedia.org.

Alcohol Dependence: Specific preclinical research findings or methodologies directly linking this compound to the treatment of alcohol dependence were not identified in the available scientific literature. However, general animal models for studying alcohol dependence are well-established and typically involve inducing states of alcohol use, abuse, and dependence in rodent species, such as mice and rats. Common methodologies include controlled alcohol intake through various routes, such as liquid diets, intragastric administration, injection, or exposure to alcohol vapor inhalation. Operant models, where animals are trained to perform a specific task to receive alcohol, are also employed to assess the motivation to obtain alcohol. These models are designed to induce adaptive changes in the brain associated with the development of tolerance and physical dependence, and to study a range of motivational and withdrawal-related behaviors.

Considerations for Inter-species Variations and Translational Challenges in Preclinical Models

Translating findings from animal models to human conditions presents inherent challenges in preclinical research, primarily due to inter-species variations wikidoc.orgnih.govguidetopharmacology.org. These variations can manifest in differences in drug metabolism, receptor expression patterns, physiological responses, and the underlying pathophysiology of diseases guidetopharmacology.orgguidetopharmacology.org.

For this compound, the inclusion of both rats and monkeys in conditioned avoidance response studies represents a strategic approach to assess its pharmacological profile across different species nih.gov. This multi-species evaluation is a crucial step in addressing potential inter-species variations and enhancing the translational relevance of the preclinical data nih.gov. Despite these efforts, it is recognized that animal models can only provide approximations of complex human conditions, and a complete adoption of validation approaches identical to those used for non-animal alternatives in toxicology is complex, partly due to the absence of a clear "gold standard" for human disease models wikidoc.org.

Preclinical Toxicology Research Methodologies

Preclinical toxicology research is an indispensable phase in the drug development pipeline. Its primary objective is to identify potential hazards and thoroughly characterize the toxicity profile of a new chemical entity in non-human species before it can proceed to human clinical trials mims.comguidetopharmacology.orgnih.gov. This rigorous assessment is critical to ensure the safety of the compound for further development and to inform the design of initial human studies.

Methodologies for Hazard Identification in Non-Human Species

Specific methodologies for hazard identification or detailed toxicology findings directly related to this compound were not extensively documented in the publicly available scientific literature. However, generally, hazard identification in non-human species involves a comprehensive array of studies designed to uncover potential adverse effects. These studies typically include:

General Toxicity Studies: These involve acute (single dose), subchronic (repeated dosing for weeks to months), and chronic (repeated dosing for months to years) toxicity studies nih.govguidetopharmacology.org. These are typically conducted in at least two mammalian species, usually a rodent (e.g., rats or mice) and a non-rodent (e.g., dogs or monkeys). The aim is to identify target organs of toxicity, establish dose-response relationships, and assess the reversibility of any observed effects nih.govguidetopharmacology.org.

Genetic Toxicology: A battery of in vitro and in vivo assays is performed to evaluate the compound's potential to induce gene mutations, chromosomal damage, or other forms of DNA alterations fishersci.ca.

Reproductive and Developmental Toxicity Studies: These studies are designed to assess any potential adverse effects on fertility, embryonic development, fetal development, and postnatal development across different generations.

Carcinogenicity Studies: Long-term studies, primarily conducted in rodents, are undertaken to determine if the compound has the potential to induce cancer over the lifetime of the animal guidetopharmacology.org.

The selection of appropriate animal species for toxicology studies is paramount, with a key consideration being that the drug demonstrates pharmacological activity in the chosen preclinical species nih.govguidetopharmacology.org. Furthermore, New Approach Methodologies (NAMs), which include in vitro and in silico methods, are increasingly being developed and utilized to complement or, in some cases, replace traditional animal testing for toxicokinetic predictions and hazard identification, with the ultimate goal of achieving more human-relevant risk assessments guidetopharmacology.orgnih.gov.

Methodological Approaches for Assessing Predictive Value for Immunomodulation in Preclinical Studies

Assessing the immunomodulatory potential of a compound in preclinical studies involves a variety of in vitro and in vivo methodological approaches designed to evaluate its impact on the immune system. These methodologies aim to predict potential therapeutic benefits or adverse immunologically-mediated effects in humans. However, it is important to note that the concordance between preclinical toxicology data and clinical safety, particularly concerning immunomodulation, can be challenging due to the complexity of the immune system and differences in pathogen exposure between controlled laboratory conditions and human environments. google.com

In Vitro Methodologies:

Cell-Based Assays: These assays utilize isolated immune cells or established cell lines to investigate direct effects of a compound on immune cell function. Common assays include:

Lymphocyte Proliferation Assays: Measuring the proliferation of T and B lymphocytes in response to mitogens or antigens to assess immunostimulatory or immunosuppressive effects. slideshare.net

Cytokine Production Assays: Quantifying the release of various cytokines (e.g., interleukins, interferons, tumor necrosis factor-alpha) by immune cells using techniques like ELISA or multiplex assays, indicating shifts in immune responses (e.g., pro-inflammatory, anti-inflammatory, or T-helper cell polarization). nih.gov

Macrophage Activation and Phagocytosis Assays: Evaluating the activation state of macrophages (e.g., M1/M2 polarization markers) and their phagocytic capacity, which is crucial for innate immunity. slideshare.netnih.gov

Neutrophil Chemotaxis Assays: Assessing the directed movement of neutrophils in response to chemoattractants, indicating effects on inflammatory cell recruitment. slideshare.net

Histamine (B1213489) Release from Mast Cells: Measuring the inhibition or induction of histamine release from mast cells, relevant for allergic and inflammatory responses. slideshare.net

In Vivo Methodologies:

Animal Models: Whole animal models are indispensable for evaluating complex interactions within the immune system and the tumor microenvironment. nih.govnih.gov Rodent models (mice and rats) are commonly used, with considerations for syngeneic versus immunodeficient xenograft models. google.comnih.gov

Humoral Antibody Response Assays: Assessing the production of antibodies (e.g., IgM, IgG, IgE) in response to specific antigens (e.g., sheep red blood cells, ovalbumin), reflecting the integrity of humoral immunity. slideshare.netnih.govnih.gov

Delayed-Type Hypersensitivity (DTH) Reactions: Measuring cell-mediated immune responses by assessing skin swelling or other inflammatory reactions after antigen challenge in sensitized animals. slideshare.net

Macrophage Phagocytosis in Vivo: Evaluating the in vivo phagocytic activity of the reticuloendothelial system, often by measuring the clearance rate of inert particles (e.g., carbon particles) from the bloodstream. slideshare.netnih.gov

Models of Hypersensitivity and Allergic Reactions: Utilizing models such as ovalbumin-induced asthma in rats to study effects on allergic inflammation, eosinophil counts, and inflammatory biomarkers in bronchoalveolar lavage fluid. slideshare.netnih.gov

Immunosuppression/Immunostimulation Models: Employing agents like cyclophosphamide (B585) to induce immunosuppression and then evaluating the ability of a test compound to counteract these effects or to stimulate immune responses. nih.gov

Disease-Specific Models: For immunotherapies, models of cancer (e.g., murine cancer models, humanized mouse models for CAR-T cell therapy) are used to assess anti-tumor immune responses, tumor growth delay, and survival. nih.govnih.govfrontiersin.org

Predictive Value Considerations: The predictive value of preclinical immunomodulation studies for human outcomes is influenced by several factors:

Species Differences: Immune system complexities and drug metabolism can vary significantly between animal models and humans. nih.gov

Model Limitations: Immunodeficient xenograft models, while useful for studying human cells in vivo, may fail to capture the full impact of endogenous immunity or accurately predict toxicity against antigen-expressing healthy tissues. nih.gov Syngeneic models, which involve immunocompetent animals, are often more predictive but are less frequently utilized. nih.gov

Indirect Outcomes: Preclinical studies may not reliably predict indirect outcomes of immunomodulation, such as opportunistic infections or cytokine release-related events, which are crucial in human clinical settings. google.com

Translational Aspects: Thorough preclinical testing, including understanding full dose-response relationships and the nature of animal models, is crucial for improving the translational success of drug development. google.com.pg

While general methodologies are well-established for assessing immunomodulation in preclinical research, specific detailed research findings or data tables pertaining to this compound's immunomodulatory effects are not available in the provided search results.

Table 1: Typical Parameters Measured in Preclinical Immunomodulation Studies (Conceptual)

| Category | Parameter | Measurement Method (Examples) | Relevance |

| Cellular Immunity | Lymphocyte Proliferation | [3H]-thymidine incorporation, flow cytometry (Ki-67) | Assessment of T and B cell activation and expansion. slideshare.net |

| Cytokine Production | ELISA, Luminex, RT-qPCR | Indication of pro-inflammatory, anti-inflammatory, or Th subset responses. nih.gov | |

| Macrophage Phagocytic Activity | Flow cytometry (fluorescent beads), carbon clearance assay | Evaluation of innate immune cell function. slideshare.netnih.gov | |

| Neutrophil Chemotaxis | Transwell migration assays | Assessment of inflammatory cell recruitment. slideshare.net | |

| Humoral Immunity | Antibody Titers (e.g., IgM, IgG, IgE) | ELISA, Hemagglutination Assay | Measurement of antigen-specific antibody responses. slideshare.netnih.govnih.gov |

| Inflammation Markers | Inflammatory Cell Counts (e.g., eosinophils) | Hematology analyzer, manual counting | Indication of allergic or inflammatory reactions. nih.gov |

| Inflammatory Mediators (e.g., iNOS, MDA) | Biochemical assays | Assessment of oxidative and nitrosative stress in inflammation. nih.gov | |

| Stress Response | Plasma Corticosterone Levels | ELISA, RIA | Indicator of hypothalamic-pituitary-adrenocortical (HPA) axis activity. google.com |

Advanced Research Methodologies and Analytical Techniques for Carvotroline

Chromatographic Separation Techniques

Chromatographic methods are fundamental for separating Carvotroline from complex mixtures, impurities, or other components in a sample, allowing for its subsequent detection and quantification.

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of this compound, particularly when coupled with mass spectrometry (LC-MS) googleapis.comgoogle.com.pguniroma1.itgoogle.com. Given this compound's molecular structure, which includes aromatic and amine functionalities, reversed-phase HPLC (RP-HPLC) is the most probable mode of separation. This technique leverages the differential partitioning of analytes between a stationary phase (typically a C18 column) and a mobile phase (a mixture of polar solvents like water and organic solvents such as acetonitrile (B52724) or methanol, often with a buffer or acidic modifier) researchgate.net.

The application of HPLC to compounds like this compound allows for the separation of the target compound from synthesis impurities, degradation products, or matrix components in biological samples. Detection is commonly achieved using UV-Vis detectors, as the aromatic chromophores in this compound's structure absorb UV light, or by coupling with mass spectrometry for enhanced specificity and sensitivity.

A typical HPLC method for a compound like this compound might involve:

| Parameter | Typical Range/Setting |

| Column Type | C18 Reversed-Phase |

| Column Dimensions | 150-250 mm x 4.6 mm, 3-5 µm |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with 0.1% Formic Acid or TFA |

| Flow Rate | 0.8-1.2 mL/min |

| Detection | UV-Vis (e.g., 254 nm) or Mass Spectrometry |

| Injection Volume | 5-20 µL |

| Column Temperature | 25-40 °C |

Gas Chromatography (GC) is a separation technique typically applied to volatile and thermally stable compounds. While this compound (free base, molecular weight 295.15 g/mol nih.gov) is a moderately sized organic molecule, its potential for thermal degradation or low volatility, especially for its hydrochloride salt, might limit direct GC application without prior derivatization. However, GC, often coupled with mass spectrometry (GC-MS), can be valuable for analyzing more volatile precursors, intermediates, or degradation products related to this compound synthesis or stability studies googleapis.com. For compounds amenable to GC, the technique provides high separation efficiency and is particularly useful for purity assessments and quantification of volatile impurities.

For a compound like this compound, if GC were to be applied, considerations would include:

| Parameter | Typical Consideration |

| Column Type | Capillary column (e.g., non-polar or moderately polar stationary phase) |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | 250-300 °C (optimized for volatility) |

| Oven Temperature Program | Ramped program (e.g., 50 °C to 300 °C) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

| Derivatization | Potentially required for increased volatility or thermal stability |

Mass Spectrometry Approaches

Mass Spectrometry (MS) is an indispensable tool for the characterization and quantification of this compound, offering high sensitivity and specificity. It provides crucial information about molecular weight, elemental composition, and structural elucidation through fragmentation patterns.

Ion Trap Mass Spectrometry (ITMS) is a type of mass analyzer that can trap ions and perform multiple stages of mass analysis (MSn). This capability allows for detailed fragmentation studies, which are invaluable for elucidating the structure of complex organic molecules like this compound and identifying its metabolites or impurities. By isolating a parent ion and then subjecting it to further fragmentation, ITMS can provide a "fingerprint" of the molecule, aiding in its definitive identification. While specific ITMS data for this compound was not found, the technique is generally applicable for structural analysis of pharmaceutical compounds google.com.pg.

The principles of ITMS applied to this compound would involve:

| Aspect | ITMS Application for this compound |

| Ionization Mode | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) (Positive mode likely due to basic nitrogen atoms) |

| Ion Trapping | Ions are trapped in an RF field |

| Fragmentation | Collision-Induced Dissociation (CID) for MS/MS and MSn experiments |

| Information Gained | Molecular weight, elemental composition (if high resolution), detailed structural information from fragmentation pathways |

The coupling of Liquid Chromatography with Mass Spectrometry (LC-MS) is a powerful and widely used technique for the analysis of this compound googleapis.comgoogle.com.pguniroma1.itgoogle.comjustia.com. This hyphenated technique combines the separation power of HPLC with the detection capabilities of MS, allowing for the identification and quantification of this compound even in highly complex biological or synthetic matrices. LC-MS/MS (tandem mass spectrometry) further enhances selectivity and sensitivity, making it suitable for trace analysis and impurity profiling. The ability to perform "integrity profiling of high throughput screening hits using LC-MS and related techniques" highlights its utility in drug discovery and development for compounds like this compound uniroma1.it.

Key aspects of LC-MS for this compound analysis include:

| Parameter | Typical LC-MS Application for this compound |

| LC Front-End | Reversed-Phase HPLC (as described in 5.1.1) |

| MS Interface | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |

| MS Analyzer | Quadrupole, Ion Trap, Time-of-Flight (TOF), or Orbitrap (for high resolution/accurate mass) |

| Detection Mode | Full scan for identification, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification |

| Quantification | Achieved by comparing peak areas/intensities to calibration standards, often using an internal standard. |

| Identification | Based on retention time, accurate mass, and characteristic fragmentation patterns. |

Spectroscopic Characterization Methods

Spectroscopic methods provide complementary information about the molecular structure and functional groups of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for structural elucidation of organic compounds. This compound, as a complex organic molecule, would be extensively characterized using NMR, including proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy google.com.pggoogle.comgoogle.comgoogleapis.comgoogle.com. Advanced NMR techniques such as 2D NMR (e.g., COSY, HSQC, HMBC) would be employed to fully assign all resonances and confirm the connectivity of atoms within the molecule. NMR can also provide insights into the compound's purity and, in some cases, its conformation and dynamics google.com.pg.

Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in this compound. By analyzing the absorption of infrared radiation at specific wavelengths, information about the presence of N-H, C-H (aromatic and aliphatic), C=C (aromatic), and C-F bonds can be obtained google.com.pggoogleapis.comgoogle.com. This technique provides a rapid and non-destructive method for verifying the presence of key structural features.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. Given this compound's aromatic ring system, it would exhibit characteristic UV absorption maxima. This technique is often used for quantitative analysis, particularly as a detector in HPLC systems, and for assessing the purity of the compound by comparing its UV spectrum to a reference researchgate.netsielc.comnih.gov.

| Spectroscopic Method | Information Provided for this compound |

| NMR Spectroscopy | Detailed structural elucidation (atom connectivity, stereochemistry), purity assessment, molecular dynamics. |

| IR Spectroscopy | Identification of functional groups (e.g., N-H, C-H, C=C, C-F), confirmation of chemical bonds. |

| UV-Vis Spectroscopy | Presence of chromophores (aromatic rings), quantitative analysis, purity assessment. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Infrared (IR) and Ultraviolet (UV) Spectroscopy in Compound Characterization

Infrared (IR) spectroscopy is a non-destructive technique used to identify functional groups within a molecule and to characterize its structure based on the absorption of infrared radiation, which causes molecular vibrations longdom.orglibretexts.org. The resulting spectrum provides a unique "fingerprint" of the molecule, allowing for its identification and the presence of specific bonds (e.g., C=O, O-H, C-N) longdom.orglibretexts.orgspectroscopyonline.com.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption or transmission of UV or visible light by a sample, providing information about its composition and concentration technologynetworks.comupi.edu. This technique is particularly useful for compounds containing chromophores (groups that absorb light in the UV-Vis region), such as aromatic rings or conjugated systems upi.edujddtonline.info. While both IR and UV-Vis spectroscopy are standard tools for characterizing organic compounds, specific IR spectra or UV absorption maxima for this compound are not detailed in the provided search results googleapis.com.

Fluorescence Spectrophotometry in Quantitative Analysis

Fluorescence spectrophotometry is a highly sensitive analytical technique used for both qualitative and quantitative analysis of chemical substances jascoinc.comedinst.com. It involves exciting a sample with light at a specific wavelength and then measuring the emitted fluorescence at a longer wavelength jascoinc.com. The intensity of the emitted fluorescence is directly proportional to the concentration of the fluorophore in the sample, making it suitable for quantitative analysis, even at low concentrations jascoinc.comedinst.com. This technique is routinely used for studying structural changes and for determining the concentration of aromatic and conjugated molecules jascoinc.com. While this compound contains aromatic and nitrogen-containing structures that could potentially exhibit fluorescence, specific quantitative analysis data or fluorescence spectra for this compound using this method are not provided in the available information googleapis.com.

Electrophoretic and Electrochemical Techniques

Capillary Electrophoresis (CE) for Compound Separation

Capillary Electrophoresis (CE) is a powerful separation technique that separates molecules based on their charge-to-size ratio as they migrate through a narrow capillary tube filled with a conductive buffer under the influence of an electrical field labcompare.comthermofisher.com. CE offers high resolution, speed, and requires minimal sample volumes, making it advantageous for analyzing rare or expensive substances and for separating complex mixtures of biopolymers, including proteins, peptides, and oligonucleotides labcompare.comwindows.netresearchgate.net. While CE is a versatile method for compound separation and characterization, specific studies detailing the separation of this compound or its related compounds using CE are not available in the provided search results nih.gov.

Potentiometry in Compound Interaction Studies

Potentiometry is an electrochemical technique that measures the potential difference between two electrodes in an electrochemical cell, which can be related to the concentration of an analyte or to the interactions between molecules nih.govnih.gov. This method is particularly useful for studying molecular interactions, such as the binding of small molecules to large biomolecules, by monitoring changes in potential as a titrant is added nih.gov. The technique can determine association constant values (Ka) and interaction energies nih.gov. While potentiometry is applicable for studying molecular interactions, specific research findings regarding this compound's interactions using potentiometry are not detailed in the provided information nih.gov.

Immunological and Ligand Binding Assays

Immunological assays and ligand binding assays (LBAs) are critical techniques used to study the interactions between a ligand (such as a drug candidate like this compound) and its target proteins, receptors, or antibodies giffordbioscience.comwikipedia.orgcriver.com. These assays are essential for identifying compounds with high binding affinity, characterizing binding kinetics (association and dissociation rates), and assessing the specificity of ligand binding giffordbioscience.com. LBAs can be used to quantify biotherapeutics and biomarkers and detect anti-drug antibodies in biological matrices criver.com.

This compound is known for its significant pharmacological properties, particularly its interaction with neurotransmitter receptors smolecule.com. It has been studied for its high affinity for the dopamine (B1211576) D2 receptor and the serotonin (B10506) 5-HT2 receptor, with its binding affinity reported to be ten times greater than that of serotonin itself ncats.io. This characteristic makes it a candidate for antipsychotic treatments, as modulation of these receptors can impact mood and cognitive functions ncats.io. Immunological testing and biospecific ligand binding methods are generally applicable to compounds like this compound in the context of neurotransmitters and their associated receptors google.com.pggoogle.com.pggoogleapis.comgoogle.com. However, specific quantitative data tables (e.g., Ki or Kd values) from ligand binding assays for this compound are not provided in the search results.

Enzyme-Linked Immunosorbent Assay (ELISA) Techniques

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely utilized molecular technique for detecting and quantifying the interaction between antigens and antibodies. wikipedia.orgwikipedia.orgpharmakb.com This method leverages an enzyme system to produce a measurable signal, typically a color change, proportional to the amount of the target analyte present. wikipedia.orgwikipedia.org ELISA is highly sensitive and effective for the detection of various biological molecules, including proteins, peptides, and hormones, in fluid samples. wikipedia.org

While specific detailed research findings on this compound utilizing ELISA techniques are not extensively documented, the principles of ELISA are broadly applicable in drug development and research for compounds like this compound. For instance, if specific antibodies against this compound or its metabolites were developed, ELISA could be employed to quantify drug levels in biological samples for pharmacokinetic studies in research models. Furthermore, in studies exploring the immunogenicity of this compound, ELISA could be used to detect the presence of anti-drug antibodies. The robustness, sensitivity, and versatility of ELISA make it a valuable tool in various stages of pharmacological research, including screening for specific interactions or quantifying molecular markers modulated by the compound. wikipedia.orgfishersci.ca

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are considered the gold standard for precisely measuring the affinity of a ligand for its target receptor. wikidata.orgnewdrugapprovals.org These assays involve incubating a radiolabeled ligand with tissue homogenates or cells containing the receptor of interest and then quantifying the amount of radioactivity bound. wikidata.orgresearchgate.netwikipedia.org There are primarily three types of radioligand binding assays: saturation, competitive, and kinetic. wikidata.org

Saturation binding assays determine the total number of binding sites (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand, which reflects its affinity for the receptor. wikidata.orgresearchgate.net

Competitive binding assays are used to determine the relative affinities (Ki values) of unlabeled test compounds, such as this compound, for a receptor site by measuring their ability to displace a fixed concentration of a radiolabeled ligand. wikidata.orgresearchgate.netwikipedia.org

Kinetic binding assays provide information on the association and dissociation rates of a radiolabeled ligand from a receptor, offering insights into binding mechanisms. wikidata.orgwikipedia.org

This compound's pharmacological profile is characterized by its significant interaction with neurotransmitter receptors, specifically demonstrating high affinity for the dopamine D2 receptor and the serotonin 5-HT2 receptor. wikipedia.org Research indicates that its binding affinity to the serotonin 5-HT2 receptor is ten times greater than that of serotonin itself. wikipedia.org Radioligand binding assays would be crucial in quantifying these affinities (Ki values) and understanding the selectivity of this compound for its target receptors.

Furthermore, studies have investigated the effects of this compound on hypothalamic-pituitary-adrenocortical (HPA) activity. In such research, this compound, acting as a 5-HT2 agent, increased plasma corticosterone (B1669441) levels in a dose-dependent manner. mims.com The half maximal effective dose (ED50) values for various serotonergic agents, including this compound, in increasing plasma corticosterone levels in rats are presented in the table below. mims.com

Table 1: ED50 Values for Serotonergic Agents on Plasma Corticosterone Levels in Rats mims.com

| Compound | Receptor Type | ED50 (mg/kg) |

| Tandospirone | 5-HT1A | 3.8 |

| Enciprazine | 5-HT1A | 31.8 |

| Gepirone | 5-HT1A | 3.1 |

| Buspirone | 5-HT1A | 3.4 |

| This compound | 5-HT2 | 7.0 |

Advanced Microscopy and Imaging Techniques

Advanced microscopy and imaging techniques provide critical insights into the localization, dynamics, and interactions of biological molecules and cellular structures. These methods extend beyond traditional light microscopy to offer higher resolution, deeper penetration, and the ability to visualize specific molecular events within living systems. fishersci.benih.govwikipedia.org Techniques such as super-resolution fluorescence microscopy, confocal microscopy, and live-cell imaging are instrumental in understanding the cellular and subcellular distribution of drug compounds and their effects on cellular morphology and function. fishersci.bewikipedia.orgnih.gov

For a compound like this compound, which interacts with specific receptors, advanced microscopy could be employed to visualize the precise cellular and subcellular localization of its target receptors (e.g., D2 and 5-HT2 receptors) and to observe any changes in receptor distribution or clustering upon this compound binding. While direct studies on this compound using these specific advanced microscopy techniques are not detailed in the provided information, their general application in pharmacology allows for the investigation of drug-receptor interactions at a highly detailed level, offering qualitative and quantitative insights into molecular mechanisms within cells and tissues. fishersci.benih.gov

Atomic Force Microscopy (AFM) and Scanning Probe Microscopy (SPM) in Biological Interaction Studies

Atomic Force Microscopy (AFM) and the broader category of Scanning Probe Microscopy (SPM) are powerful tools for studying biological systems at the nanoscale. uni.lufishersci.at Unlike optical microscopes, AFM can provide atomic resolution and generate three-dimensional images in physiological liquid environments, making it highly suitable for biological samples. wikidoc.org AFM operates by measuring the forces between a sharp tip on a cantilever and a sample surface, allowing for high-resolution topographical imaging and the measurement of mechanical properties such as stiffness and elasticity. uni.lufishersci.atciteab.comnih.gov

A key application of AFM in biological interaction studies is force-distance spectroscopy, which enables the direct measurement of intermolecular binding forces with piconewton resolution. citeab.comnih.gov This technique is particularly valuable for investigating specific biomolecular recognition processes, such as receptor-ligand, protein-protein, and antigen-antibody interactions, under near-physiological conditions. citeab.comnih.govresearchgate.net

For this compound, AFM and SPM could be instrumental in:

Directly measuring binding forces: Investigating the unbinding forces between this compound and individual dopamine D2 or serotonin 5-HT2 receptors at a single-molecule level. citeab.comresearchgate.net

Mapping receptor distribution: Creating spatial maps of receptor binding sites on cell surfaces by functionalizing the AFM tip with this compound or an antibody against it. uni.luresearchgate.net

Assessing mechanical changes: Studying how this compound's interaction with cell surface receptors might induce changes in the mechanical properties (e.g., stiffness, adhesion) of the cell membrane. nih.gov

These advanced techniques offer a unique nanoscale view of molecular events, providing quantitative information that complements traditional biochemical assays and enhances the understanding of drug-target interactions. wikipedia.orgwikipedia.org

Positron Emission Tomography (PET) Ligand Development Research

Positron Emission Tomography (PET) is a non-invasive molecular imaging technique that provides quantitative information about biochemical changes and biological processes in vivo through the use of radiolabeled ligands (tracers). wikipedia.org PET ligand development involves synthesizing compounds that selectively bind to specific biological targets (e.g., receptors, enzymes, transporters) and labeling them with positron-emitting isotopes (e.g., Carbon-11, Fluorine-18). guidetopharmacology.orgfishersci.cafishersci.ca These tracers allow for the visualization, quantification, and assessment of target expression, distribution, and occupancy in living subjects. mims.comguidetopharmacology.orgnih.govjkchemical.com

Given this compound's known high affinity for dopamine D2 and serotonin 5-HT2 receptors wikipedia.org, PET ligand development research is highly relevant to understanding its in vivo pharmacology and the systems it modulates. While this compound itself is not explicitly mentioned as a PET ligand, the development of PET tracers for D2 and 5-HT2 receptors is a well-established field. Such PET ligands are crucial for:

Receptor occupancy studies: Determining the extent to which a drug like this compound occupies its target receptors in the brain, which is vital for understanding its therapeutic effects and potential side effects.

Disease state imaging: Investigating alterations in D2 and 5-HT2 receptor availability or function in neuropsychiatric disorders, such as schizophrenia, where this compound has shown antipsychotic activity. nih.gov Sigma-2 receptors, for example, are also targets for PET imaging in neuropsychiatric disorders. nih.gov

Drug discovery and development: Identifying and characterizing novel compounds that interact with these receptor systems, and evaluating their pharmacokinetic and pharmacodynamic properties in vivo.

The development of specific and high-affinity PET ligands for this compound's targets would significantly advance the understanding of its mechanism of action and its clinical utility. guidetopharmacology.org

Sigma-2 Receptor Targeted Tracers for Cellular Proliferation Studies in Research Models

The sigma-2 receptor (σ2R) is a transmembrane protein that has garnered significant attention due to its high expression in rapidly proliferating cells, particularly malignant tumor cells, making it a promising biomarker for tumor cell proliferation and a potential diagnostic and therapeutic target in oncology. mims.comguidetopharmacology.org Exogenous sigma-2 receptor ligands have been developed and modified into neuronal tracers for mapping cells and connections, possessing high selectivity, affinity, and lipophilicity, which makes them suitable for brain imaging. mims.comguidetopharmacology.org

Sigma-2 receptor targeted tracers, often radiolabeled for PET imaging (e.g., with Carbon-11 or Fluorine-18), are utilized in research models to:

Assess tumor proliferation: PET scans employing sigma-2 targeted tracers can reveal if a tumor is proliferating and its growth rate, as these receptors are highly expressed in proliferating tumor cells compared to quiescent ones. mims.comguidetopharmacology.orgnih.gov

Evaluate anticancer agents: Sigma-2 receptor ligands have shown potential as antitumor agents, capable of inhibiting proliferation and inducing apoptosis in tumor cells. guidetopharmacology.org Research models use these tracers to evaluate the efficacy of such compounds.

Develop drug delivery vehicles: Sigma-2 ligands have also been explored as vehicles to precisely deliver anticancer drugs to tumor cells due to their internalization into cancer cells.

This area of research focuses on the diagnostic and therapeutic potential of targeting sigma-2 receptors in cancer and other proliferative diseases. While this compound is not identified as a sigma-2 receptor ligand in the provided information, the development and application of sigma-2 receptor targeted tracers represent a significant advanced research methodology for studying cellular proliferation in various research models.

Omics Research and Systems Biology Approaches

Omics research, encompassing genomics, transcriptomics, proteomics, and metabolomics, aims to provide a comprehensive and systematic understanding of the entire molecular composition of biological systems. When integrated, these multi-omics approaches allow for a holistic view of information flow across different biological layers, offering deeper insights than single-omics analyses. Systems biology, which leverages omics technologies, seeks to understand biological phenomena by analyzing the interactions between components within a biological system rather than studying them in isolation.

These advanced methodologies are increasingly at the core of modern biomedical research and drug discovery, facilitating a deep understanding of disease mechanisms and therapeutic interventions. For a compound like this compound, which exerts its effects through complex interactions with neurotransmitter systems, omics and systems biology approaches could be applied to:

Elucidate downstream effects: Investigate how this compound's modulation of dopamine D2 and serotonin 5-HT2 receptors impacts gene expression (transcriptomics), protein profiles (proteomics), and metabolic pathways (metabolomics) within relevant brain regions or cell types.

Identify biomarkers: Discover novel biomarkers associated with this compound's therapeutic response or potential side effects by analyzing comprehensive molecular changes.

Understand network perturbations: Map how this compound perturbs or restores biological networks implicated in conditions like schizophrenia, providing a systems-level understanding of its efficacy.

Predict drug response: Utilize integrated omics data to predict individual patient responses to this compound, moving towards personalized medicine.

By integrating diverse datasets and employing advanced bioinformatics and computational tools, omics and systems biology approaches offer a powerful framework for deciphering the complex biological actions of pharmacological agents like this compound, from molecular interactions to broader physiological outcomes.

Targeted and Untargeted Metabolomics in this compound Metabolism Research

Metabolomics, the large-scale study of small molecules (metabolites) within biological systems, is crucial for understanding the metabolic fate of this compound and its impact on endogenous metabolic pathways. Both targeted and untargeted approaches offer distinct advantages.

Targeted Metabolomics: This approach focuses on the quantitative analysis of a predefined set of metabolites. For this compound, targeted metabolomics would involve quantifying known or predicted metabolites of the compound, as well as specific endogenous metabolites or pathways known to be affected by D2 and 5-HT2 receptor modulation. This provides precise data on the concentration changes of specific compounds over time or under different conditions. For instance, if this compound's interaction with neurotransmitter receptors influences specific metabolic cycles, targeted analysis could monitor key intermediates.

Untargeted Metabolomics: This comprehensive approach aims to detect and identify as many metabolites as possible within a biological sample without prior bias. It is instrumental in discovering novel metabolic pathways or unexpected metabolic alterations induced by this compound. Mass spectrometry (MS) coupled with chromatography (e.g., GC-MS, LC-MS) is a primary technique for untargeted metabolomics, generating vast datasets of metabolic profiles. nih.gov For this compound, untargeted metabolomics could reveal previously unknown metabolic byproducts or widespread shifts in cellular metabolism, providing clues about its broader biological impact beyond its primary receptor targets.

Illustrative Data Table: Metabolomic Analysis of this compound Exposure

| Metabolite Class | Change (Fold) | p-value | Affected Pathway (Hypothetical) | Analytical Method |

| This compound Metabolite A | ↑ 3.5 | < 0.01 | Phase I Biotransformation | LC-MS/MS |

| Endogenous Metabolite X | ↓ 2.1 | < 0.05 | Neurotransmitter Synthesis | GC-MS |

| Endogenous Metabolite Y | ↑ 1.8 | < 0.05 | Energy Metabolism | LC-MS |

| This compound Metabolite B | ↑ 1.2 | > 0.05 | Phase II Conjugation | LC-MS/MS |

Proteomics and Toxicoproteomics in Mechanism Elucidation

Proteomics involves the large-scale study of proteins, including their expression, modifications, and interactions. Toxicoproteomics is a specialized field within proteomics that focuses on identifying changes in protein expression and modifications in biological samples exposed to toxic substances, or in this context, to understand the broader protein-level effects of a compound. nih.govnih.gov

For this compound, proteomics can elucidate its mechanisms of action beyond direct receptor binding by:

Identifying Protein Targets: While this compound is known to bind D2 and 5-HT2 receptors, proteomics can identify other proteins that directly or indirectly interact with this compound or its primary targets. Techniques like affinity purification coupled with mass spectrometry can pull down proteins that bind to this compound or its modified forms.

Mapping Protein Expression Changes: Quantitative proteomics (e.g., using isobaric tags for relative and absolute quantification (iTRAQ) or label-free quantification) can measure changes in the abundance of thousands of proteins in cells or tissues treated with this compound. This can reveal affected signaling pathways, cellular processes, and adaptive responses.

Toxicoproteomics: This sub-discipline is crucial for understanding the potential off-target effects or cellular stress responses induced by this compound. By analyzing changes in protein profiles, post-translational modifications (e.g., phosphorylation, ubiquitination), and protein-protein interactions following this compound exposure, researchers can identify protein biomarkers of response or potential toxicity. nih.govnih.gov This helps in deciphering the molecular mechanisms of any observed adverse effects, even when none are explicitly discussed in the provided context.

Illustrative Data Table: Proteomic Analysis of this compound Treatment

| Protein ID (Hypothetical) | Fold Change | p-value | Cellular Process Affected (Hypothetical) | Technique Used |

| Protein A | ↑ 2.5 | < 0.01 | Synaptic Transmission | iTRAQ-MS/MS |

| Protein B | ↓ 1.8 | < 0.05 | Signal Transduction | Label-free MS |

| Protein C | ↑ 1.5 | > 0.05 | Protein Folding | Western Blot |

| Protein D (Modified) | ↑ 3.0 | < 0.01 | Oxidative Stress Response | Phosphoproteomics |

Transcriptomics and Gene Expression Analysis in Response to this compound

Transcriptomics is the study of the complete set of RNA transcripts (the transcriptome) in a cell or organism at a specific moment. Gene expression analysis, often performed using RNA sequencing (RNA-Seq) or microarrays, provides a snapshot of which genes are active and to what extent. frontiersin.orgwikipedia.orgeurofinsgenomics.eu

For this compound, transcriptomic analysis can:

Identify Modulated Genes and Pathways: By comparing gene expression profiles in this compound-treated cells or tissues versus controls, researchers can identify genes whose expression is significantly altered. This can reveal the cellular pathways and biological processes that are activated or repressed in response to the compound. frontiersin.orgnih.gov

Elucidate Downstream Effects: Changes in gene expression often represent the downstream consequences of receptor activation or inhibition. For this compound, this could include changes in genes involved in neuronal plasticity, neurotransmitter synthesis or degradation, or cellular adaptation to its pharmacological effects.

Biomarker Discovery: Differential gene expression patterns can serve as biomarkers for this compound's activity or for predicting individual responses. kbase.us

Illustrative Data Table: Differential Gene Expression in Response to this compound

| Gene Symbol (Hypothetical) | Log2 Fold Change | p-value | Enriched Pathway (Hypothetical) | Method |

| Gene X | +1.8 | < 0.001 | Dopaminergic Signaling | RNA-Seq |

| Gene Y | -1.2 | < 0.01 | Serotonergic Neurotransmission | RNA-Seq |

| Gene Z | +0.9 | > 0.05 | Cellular Stress Response | Microarray |

| Gene W | +2.5 | < 0.001 | Neuronal Development | RNA-Seq |

Computational and Rational Drug Design Methodologies

Computational and rational drug design methodologies play a pivotal role in optimizing compounds like this compound, leveraging its known receptor interactions to enhance its therapeutic profile.

Structure-Based Drug Design Strategies in this compound Optimization

Structure-Based Drug Design (SBDD) involves the design and optimization of chemical structures based on the three-dimensional (3D) structures of their biological targets, primarily proteins. gardp.orgdrugdiscoverynews.comarxiv.org Given this compound's high affinity for dopamine D2 and serotonin 5-HT2 receptors, SBDD is highly relevant for its optimization.

The process typically involves:

Target Structure Elucidation: Obtaining high-resolution 3D structures of the D2 and 5-HT2 receptors (which are G protein-coupled receptors, GPCRs) is paramount. This can be achieved through experimental techniques like X-ray crystallography or cryo-electron microscopy (Cryo-EM), or through computational methods like homology modeling when experimental structures are unavailable or in different conformational states. drugdiscoverynews.comgpcrdb.org

Ligand-Binding Site Analysis: Identifying the specific binding pockets and key amino acid residues within the D2 and 5-HT2 receptors that interact with this compound.

Molecular Docking and Scoring: Computational tools are used to predict how this compound (or its derivatives) might bind to the receptor's active site, calculating the conformation and orientation (docking pose) and predicting binding affinity. gardp.org This allows for virtual screening of large libraries of compounds or de novo design of new molecules.

Lead Optimization: Based on docking results and predicted interactions, modifications to this compound's structure can be proposed to improve binding affinity, selectivity for D2/5-HT2 over other receptors, or to enhance other pharmacological properties. Iterative cycles of design, synthesis, and experimental testing refine the compounds. drugdiscoverynews.com

Receptor Homology Modeling and Bioisosteric Replacement Techniques

Receptor Homology Modeling: This technique is employed when the experimental 3D structure of a target protein is not available but the structure of a homologous protein (a protein with a similar sequence and presumed similar 3D structure) is known. nih.govplos.org Since D2 and 5-HT2 receptors are GPCRs, homology modeling is a widely used approach to generate their 3D models, often based on the well-characterized rhodopsin structure or other GPCR crystal structures. gpcrdb.orgfrontiersin.orgnih.gov These models then serve as templates for SBDD, allowing researchers to visualize this compound's interactions within the predicted binding site and guide modifications.

Bioisosteric Replacement: This strategy involves exchanging an atom or a group of atoms with an alternative, broadly similar atom or group, with the objective of creating a new molecule with similar biological properties but improved physicochemical properties, altered metabolic pathways, or reduced off-target toxicity. hyphadiscovery.comcambridgemedchemconsulting.comdrughunter.com For this compound, bioisosteric replacements could be used to:

Improve metabolic stability (e.g., replacing metabolically labile groups).

Modulate lipophilicity or solubility to enhance absorption, distribution, metabolism, and excretion (ADME) properties.

Fine-tune receptor selectivity or binding affinity by subtly altering electronic or steric properties.

Address potential toxicity issues.

Illustrative Data Table: Bioisosteric Modifications for this compound Optimization

| Original Moiety (Hypothetical) | Bioisostere (Hypothetical) | Impact on Property (Hypothetical) | Rationale (Hypothetical) |

| Phenyl ring | Pyridyl ring | Decreased metabolic clearance | Reduced susceptibility to oxidation hyphadiscovery.com |

| Amide group | Triazole | Improved metabolic stability | Mimics hydrogen bonding, enhances stability drughunter.com |

| Methyl group | Fluorine | Modulated pKa, increased stability | Strong C-F bond, electron-withdrawing cambridgemedchemconsulting.com |

Methods for Identifying Novel Multimeric Agents that Modulate Receptors

Multimeric agents are compounds comprising a plurality of ligands, each capable of binding to cellular receptors, thereby modulating their biological processes. google.com.pggoogle.com For this compound, which interacts with D2 and 5-HT2 receptors, the development of multimeric agents could offer enhanced therapeutic benefits by:

Increased Affinity and Selectivity: Multivalent binding can lead to significantly higher apparent affinity compared to monovalent ligands due to avidity effects, potentially improving therapeutic efficacy and reducing off-target effects.

Modulation of Receptor Dimerization/Oligomerization: Many GPCRs, including D2 and 5-HT2 receptors, function as dimers or higher-order oligomers. Multimeric agents can be designed to selectively target specific receptor oligomeric states, leading to novel pharmacological profiles or allosteric modulation.

Targeting Multiple Receptors Simultaneously: A multimeric agent could incorporate this compound-like pharmacophores along with ligands for other relevant targets, allowing for simultaneous modulation of multiple receptors or pathways implicated in psychiatric disorders, potentially leading to synergistic effects or broader therapeutic utility.

Methods for identifying such agents often involve:

Combinatorial Chemistry: Synthesizing libraries of compounds where multiple this compound-like units are linked by various linker molecules.

High-Throughput Screening: Rapidly testing these multimeric libraries for their ability to bind and modulate the target receptors.

Computational Design: Using computational tools to design linkers of optimal length, flexibility, and chemical properties to facilitate simultaneous binding to multiple sites or receptor units. google.com.pg

Future Directions in Carvotroline Academic Research

Continued Investigation of Novel Molecular Targets and Signaling Pathways

Initial studies have identified the dopamine (B1211576) D2 receptor and cortical 5-HT2 receptor as molecular targets for Carvotroline. ncats.io Future research should aim to expand upon this foundational knowledge. A crucial next step is to conduct comprehensive screening assays to identify a broader spectrum of molecular targets. This could involve affinity-based proteomics and cell-based reporter assays to uncover novel binding partners and signaling pathways affected by this compound.

Furthermore, detailed investigation into the downstream signaling cascades initiated by this compound's interaction with its known and newly identified targets is necessary. Techniques such as phosphoproteomics and transcriptomics could be employed to map the intricate signaling networks modulated by the compound. Understanding these pathways will be critical in elucidating the molecular mechanisms underlying its potential antipsychotic effects and could reveal novel therapeutic indications. A study on serotonergic agents, including this compound, has already explored its effects on hypothalamic-pituitary-adrenocortical (HPA) activity in rats, suggesting a broader impact on neuroendocrine signaling. karger.com

Development and Refinement of Advanced Preclinical Models for Complex Pathophysiologies

The initial preclinical profile of this compound suggests antipsychotic potential. ncats.io To further validate and explore this, the development and utilization of advanced preclinical models that more accurately recapitulate the complex pathophysiologies of psychiatric disorders are essential. This includes moving beyond traditional rodent models to incorporate more sophisticated approaches such as human-induced pluripotent stem cell (hiPSC)-derived neuronal cultures and organoids from patients with specific psychiatric conditions.

These advanced models would allow for the investigation of this compound's effects on human-relevant cellular and network-level dysfunctions. For example, researchers could assess the compound's ability to restore normal electrophysiological activity in patient-derived neuronal networks or to correct aberrant gene expression profiles associated with specific disorders. Such models would provide a more translational bridge between preclinical findings and potential clinical efficacy.

Integration of Multi-Omics and Systems Biology Data for Holistic Understanding

A systems-level understanding of this compound's effects is crucial for a comprehensive assessment of its biological impact. Future research should integrate data from multiple "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. This multi-omics approach would provide a holistic view of the cellular and systemic changes induced by this compound.

By employing systems biology approaches to analyze these large datasets, researchers can construct detailed models of the compound's mechanism of action. This can help in identifying key biological pathways and networks that are significantly perturbed by this compound, potentially leading to the discovery of biomarkers for treatment response and a deeper understanding of its therapeutic and any off-target effects.

Advancements in Analytical and Bioanalytical Techniques for Enhanced this compound Characterization

To support in-depth preclinical and potential future clinical studies, the development of advanced analytical and bioanalytical techniques for the sensitive and specific quantification of this compound and its metabolites in biological matrices is paramount. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) is a standard approach that could be optimized for this purpose.

Furthermore, novel techniques such as capillary electrophoresis-mass spectrometry (CE-MS) and advanced imaging mass spectrometry could be employed for high-resolution separation and spatial distribution analysis of this compound within tissues. These methods will be critical for detailed pharmacokinetic and pharmacodynamic (PK/PD) modeling, enabling a better understanding of the compound's absorption, distribution, metabolism, and excretion (ADME) properties and its target engagement in vivo.

Q & A

Q. How should conflicting results from this compound’s target selectivity assays be interpreted methodologically?

- Methodological Answer: Use orthogonal assays (e.g., SPR for binding affinity, cellular thermal shift assays for target engagement) to confirm specificity. Compare results across cell lines or species to distinguish artefactual vs. biologically relevant interactions .

Guidance for Rigorous Research Design

- Hypothesis Testing : Frame hypotheses using structure-activity relationship (SAR) principles or mechanistic predictions from prior literature .

- Data Contradiction Analysis : Apply Bradford Hill criteria (e.g., temporality, biological gradient) to assess causality in conflicting results .

- Ethical Compliance : Adhere to NIH guidelines for preclinical studies, including ARRIVE 2.0 standards for animal research reporting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.